molecular formula C21H20ClFN2O2 B11062109 1-(4-Chlorophenyl)-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B11062109
M. Wt: 386.8 g/mol
InChI Key: JAPZYWROOIPVIC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine-2,5-dione core substituted with a 4-chlorophenyl group and a 4-(4-fluorophenyl)piperidin-1-yl group, making it a molecule of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the 4-chlorophenyl and 4-(4-fluorophenyl)piperidin-1-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting these parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione
  • 1-(4-Chlorophenyl)-3-[4-(4-methylphenyl)piperidin-1-yl]pyrrolidine-2,5-dione
  • 1-(4-Bromophenyl)-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione

Uniqueness: The presence of both the 4-chlorophenyl and 4-(4-fluorophenyl)piperidin-1-yl groups in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. These structural features can influence its reactivity, binding affinity, and overall pharmacological profile.

Properties

Molecular Formula

C21H20ClFN2O2

Molecular Weight

386.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H20ClFN2O2/c22-16-3-7-18(8-4-16)25-20(26)13-19(21(25)27)24-11-9-15(10-12-24)14-1-5-17(23)6-2-14/h1-8,15,19H,9-13H2

InChI Key

JAPZYWROOIPVIC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)F)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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